molecular formula C9H13N3O2S3 B8552274 1-(Methylsulfanyl)-2-nitro-N-(2-{[(1,3-thiazol-2-yl)methyl]sulfanyl}ethyl)ethen-1-amine CAS No. 61832-46-0

1-(Methylsulfanyl)-2-nitro-N-(2-{[(1,3-thiazol-2-yl)methyl]sulfanyl}ethyl)ethen-1-amine

Cat. No. B8552274
CAS RN: 61832-46-0
M. Wt: 291.4 g/mol
InChI Key: AIAVBTROGNKBFP-UHFFFAOYSA-N
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Patent
US04220652

Procedure details

By the procedure of Example 8(i), 2-[(2-aminoethyl)thiomethyl]thiazole (from the dihydrobromide, 4.0 g) is reacted with 1-nitro-2,2-bis methylthioethylene (2.0 g) to give 1-nitro-2-methylthio-2-[(2-thiazolylmethylthio)ethylamino]ethylene, m.p. 63°-64°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dihydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][S:4][CH2:5][C:6]1[S:7][CH:8]=[CH:9][N:10]=1.[N+:11]([CH:14]=[C:15](SC)[S:16][CH3:17])([O-:13])=[O:12]>>[N+:11]([CH:14]=[C:15]([S:16][CH3:17])[NH:1][CH2:2][CH2:3][S:4][CH2:5][C:6]1[S:7][CH:8]=[CH:9][N:10]=1)([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCSCC=1SC=CN1
Name
dihydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C=C(SC)SC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=C(NCCSCC=1SC=CN1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.